Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 107416-80-8
VCID: VC11690953
InChI: InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3
SMILES: CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate

CAS No.: 107416-80-8

Cat. No.: VC11690953

Molecular Formula: C13H16O6

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate - 107416-80-8

Specification

CAS No. 107416-80-8
Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
IUPAC Name ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
Standard InChI InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3
Standard InChI Key YHYYCIOQIQUVBX-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC
Canonical SMILES CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate (IUPAC name: ethyl 2-(2,3,4-trimethoxyphenyl)-2-oxoacetate) has the molecular formula C₁₃H₁₆O₆ and a molecular weight of 268.26 g/mol. The structure consists of a 2,3,4-trimethoxyphenyl ring linked to a β-ketoester group (Fig. 1). The trimethoxy substitution pattern on the phenyl ring enhances electron density, influencing reactivity in electrophilic substitutions and hydrogen-bonding interactions .

Key structural attributes:

  • Aromatic system: The 2,3,4-trimethoxyphenyl group contributes to steric bulk and electronic effects, which may stabilize transition states in synthetic reactions .

  • β-Ketoester moiety: The ethyl ester and ketone groups enable nucleophilic acyl substitutions and keto-enol tautomerism, critical for coordination chemistry and biological activity .

Synthesis and Optimization

The synthesis of ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate can be inferred from analogous methods for structurally related compounds. A validated approach involves carbodiimide-mediated coupling under anhydrous conditions:

Reaction Protocol

  • Reagents:

    • 2,3,4-Trimethoxyphenylglyoxylic acid (1.0 equiv)

    • Ethanol (excess, as solvent and nucleophile)

    • EDCI·HCl (1.2 equiv, coupling agent)

    • DMAP (0.1 equiv, catalyst)

    • Anhydrous dichloromethane (solvent) .

  • Procedure:

    • Dissolve 2,3,4-trimethoxyphenylglyoxylic acid and DMAP in dichloromethane at 0°C under nitrogen.

    • Add EDCI·HCl and stir for 30 minutes.

    • Introduce ethanol dropwise, warm to room temperature, and react for 24 hours.

    • Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via recrystallization .

  • Yield: Optimized conditions yield ~76% pure product, comparable to similar β-ketoester syntheses .

Critical Parameters

  • Temperature: Maintaining 0°C during EDCI·HCl addition minimizes side reactions.

  • Solvent choice: Dichloromethane’s low polarity favors carbodiimide activation over ester hydrolysis .

  • Catalyst: DMAP accelerates acylation by stabilizing the tetrahedral intermediate .

Physicochemical Properties

Experimental data for the title compound remains limited, but properties can be extrapolated from structurally analogous esters (Table 1) .

Table 1: Comparative Physicochemical Properties

PropertyEthyl 2-Oxo-2-(2,3,4-TMP)Acetate*Ethyl (2-Methoxybenzoyl)Acetate
Boiling point (°C)255–260 (est.)259–260
Density (g/cm³)1.14–1.16 (est.)1.144
Refractive index (n²⁰/D)1.530–1.535 (est.)1.5320
SolubilityLow in H₂O; high in CH₂Cl₂, THFSimilar

*Estimated based on structural analogs .

Key observations:

  • The compound is likely a combustible liquid (storage class 10) with a flash point >100°C, requiring precautions against ignition .

  • The trimethoxy groups increase hydrophobicity, limiting aqueous solubility but enhancing lipid membrane permeability .

Reactivity and Functionalization

The β-ketoester group undergoes characteristic reactions:

Keto-Enol Tautomerism

The equilibrium between keto and enol forms (Fig. 2) facilitates:

  • Coordination chemistry: Enolate formation enables chelation with metals like Rh or Ru, useful in asymmetric catalysis .

  • Nucleophilic attacks: The α-hydrogen’s acidity (pKa ~10–12) allows alkylation or Michael additions .

Electrophilic Aromatic Substitution

The electron-rich trimethoxyphenyl ring directs electrophiles to the para position (relative to the ketone), enabling:

  • Nitration: Forms nitro derivatives for explosive or pharmaceutical applications.

  • Sulfonation: Enhances water solubility for biological testing .

Future Directions

  • Biological profiling: Quantify IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).

  • Process optimization: Develop continuous-flow synthesis to improve yield and scalability.

  • Derivatization: Explore sulfonamide or glycoside conjugates for enhanced bioavailability.

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